molecular formula C5H3Br2NOS B2786168 1-(Dibromo-1,3-thiazol-5-yl)ethan-1-one CAS No. 1823382-26-8

1-(Dibromo-1,3-thiazol-5-yl)ethan-1-one

Cat. No.: B2786168
CAS No.: 1823382-26-8
M. Wt: 284.95
InChI Key: MLLQXIYNYGXJNX-UHFFFAOYSA-N
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Description

1-(Dibromo-1,3-thiazol-5-yl)ethan-1-one is a chemical compound with the molecular formula C5H3Br2NOS. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 1-(Dibromo-1,3-thiazol-5-yl)ethan-1-one typically involves the bromination of thiazole derivatives. One common method involves the reaction of thiazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic substitution, resulting in the formation of the dibromo derivative .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods often optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

1-(Dibromo-1,3-thiazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(Dibromo-1,3-thiazol-5-yl)ethan-1-one can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

1-(2,4-dibromo-1,3-thiazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NOS/c1-2(9)3-4(6)8-5(7)10-3/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLQXIYNYGXJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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